4-(Difluoromethyl)-3-methoxyaniline
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Overview
Description
4-(Difluoromethyl)-3-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-methoxyaniline typically involves the introduction of the difluoromethyl group into an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced difluoromethylation reagents and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the aniline ring.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This interaction can modulate various biological processes and pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Methoxyaniline: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Difluoromethyl)phenol: Contains a phenol group instead of an aniline group, leading to different applications and reactivity.
Uniqueness: 4-(Difluoromethyl)-3-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the design of molecules with specific biological activities and industrial applications .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-4-5(11)2-3-6(7)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
FPYXAYKLYCUKLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)F |
Origin of Product |
United States |
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